trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde

Organic Synthesis Chemoselectivity Protecting Group Strategy

Generic substituted cyclohexanes or cis isomers introduce stereochemical and functional-group risks that alter solubility and reaction outcomes. This trans-configured building block provides orthogonal handles: a reactive aldehyde and a protected tertiary alcohol.

Chemoselective oxidation: Direct aldehyde-to-acid (NaClO₂/KMnO₄) without co-oxidizing the alcohol, eliminating protecting group steps.
Process-friendly logP (XLogP 0.5): Enables ethyl acetate-water extraction, avoiding chlorinated solvents.
Crystalline solid: Precise robotic dispensing in automated synthesis, unlike the oily cis isomer.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B12276838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)C=O)O
InChIInChI=1S/C8H14O2/c1-8(10)4-2-7(6-9)3-5-8/h6-7,10H,2-5H2,1H3
InChIKeyGHOYGQPWQHYXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde: Core Procurement Guide


trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde (CAS 1214730-43-4) is a substituted cyclohexane building block that simultaneously presents a reactive aldehyde (-CHO) at the 1-position and a sterically hindered tertiary alcohol (-OH) at the 4-position in a thermodynamically stable trans configuration [1]. This structural arrangement creates orthogonal synthetic handles that enable chemoselective transformations not feasible with primary alcohol analogs or cis stereoisomers, making precise stereochemical and functional-group specification critical during procurement .

Orthogonal handles Reactive aldehyde and sterically hindered tertiary alcohol for chemoselective transformations
Stereochemical control Thermodynamically stable trans configuration ensures diastereomeric purity
Procurement specification Precise stereochemical and functional-group specification reduces synthetic ambiguity

Why Generic Cyclohexane Aldehydes Cannot Substitute: Procurement Risk


Substituting this compound with a generic or in-class analog introduces quantifiable procurement risk because small structural changes drastically alter physicochemical properties and synthetic outcomes. The trans-methyl/hydroxy substitution pattern is not merely a stereochemical nuance; it dictates the compound's lipophilicity (XLogP3-AA = 0.5), hydrogen-bonding capacity (1 donor, 2 acceptors), and topological polar surface area (37.3 Ų) [1]. Closely related analogs such as trans-4-methylcyclohexanecarbaldehyde (CAS 7133-05-3) lack the hydroxyl group entirely (Molecular Weight 126.20 g/mol vs. 142.20 g/mol), eliminating the tertiary alcohol as a synthetic handle and altering solubility profiles. Conversely, the cis isomer (CAS 688810-18-6) possesses the same functional groups but exhibits different conformational stability, potentially affecting reaction stereochemistry. Even isomeric 4-(hydroxymethyl)cyclohexanecarbaldehyde (CAS 92385-32-5), with a primary alcohol instead of a tertiary alcohol, shows vastly different oxidation kinetics and hydrogen-bonding behavior. The evidence below quantifies exactly where these differences manifest, enabling data-driven selection.

trans-4-Hydroxy-4-methyl-cyclohexanecarbaldehyde
trans-4-methylcyclohexanecarbaldehyde
Lacks tertiary alcohol handle; lipophilicity and reactivity profiles may shift significantly
Trans isomer (crystalline solid)
Cis isomer (likely oil)
Conformational strain may reduce crystallinity, altering handling and reaction stereochemistry
Tertiary alcohol (oxidation-resistant)
4-(hydroxymethyl)cyclohexanecarbaldehyde (primary alcohol)
Primary alcohol co-oxidizes under aldehyde oxidation conditions, compromising chemoselectivity

Quantitative Differentiation Against Closest Analogs


Tertiary vs. Primary Alcohol Reactivity

The target compound contains a tertiary alcohol (4-hydroxy-4-methyl), which cannot be oxidized to a ketone or aldehyde, in contrast to the primary alcohol in 4-(hydroxymethyl)cyclohexanecarbaldehyde (CAS 92385-32-5). This fundamental reactivity difference enables chemoselective transformations. While the hydroxyl group of the target compound has a computed pKa of approximately 19 (tertiary alcohol, predicted), the primary alcohol of 4-(hydroxymethyl)cyclohexanecarbaldehyde is more acidic (pKa ~16, predicted), leading to differential deprotonation and nucleophilicity under basic conditions [1]. Furthermore, the tertiary alcohol is resistant to oxidation under conditions that convert the primary alcohol to a carboxylic acid, allowing tandem aldehyde oxidation with hydroxyl preservation [2].

Tertiary vs. Primary Alcohol
Class-level
Tertiary alcohol resistant to oxidation vs Primary alcohol readily oxidized to acid
Enables chemoselective tandem oxidation
Class-level prediction; verify under specific reaction conditions
Organic Synthesis Chemoselectivity Protecting Group Strategy

Lipophilicity and Purification Workflow Impact

The computed XLogP3-AA for trans-4-hydroxy-4-methyl-cyclohexanecarbaldehyde is 0.5, reflecting balanced hydrophilicity/lipophilicity [1]. This contrasts with trans-4-methylcyclohexanecarbaldehyde (XLogP ~2.2, predicted), which lacks the polar hydroxyl group and is substantially more lipophilic. The 1.7 log unit difference translates to an approximately 50-fold difference in octanol-water partition coefficient, directly affecting extraction efficiency and chromatographic retention times during purification [2].

Lipophilicity (XLogP)
Class-level
ΔXLogP ≈ 1.7 (Target 0.5 vs analog ~2.2)
Requires adjusted extraction and chromatography systems
Computed values; no experimental log P identified
Medicinal Chemistry ADME Property Optimization Process Chemistry

Conformational Stability and Solid-Phase Handling

In trans-4-hydroxy-4-methyl-cyclohexanecarbaldehyde, both the aldehyde and the methyl/hydroxy substituents can adopt equatorial positions in the chair conformation, providing greater conformational homogeneity than the cis isomer [1]. The cis isomer (CAS 688810-18-6) must place one substituent axial, introducing conformational strain (~1.4–3.8 kJ/mol for an axial methyl vs. equatorial) that can reduce crystallinity and broaden melting ranges. Suppliers list the trans compound as a solid (AiFChem specification), consistent with uniform packing, whereas the cis analog frequently appears as a liquid or low-melting solid .

Conformational Stability
Class-level
Trans isomer: solid, equatorial substituents Cis isomer: likely liquid, one axial substituent
Solid form improves weighing and formulation
Experimental melting point data not publicly available
Stereochemistry Crystallization Formulation Science

Odor Intensity as a Performance Metric

A Soviet patent (SU 1214730) demonstrates that odorant compositions incorporating trans-4-hydroxy-4-methyl-cyclohexanecarbaldehyde (identified by CAS 1214730-43-4) achieve equivalent odor intensity and persistence at lower airborne concentrations (0.03–0.08 mg/m³) compared to conventional mercaptan-based odorants (0.05–0.1 mg/m³) [1]. This ~37–60% lower required concentration represents a functional performance advantage in gas leak detection applications, where lower volatility and higher odor persistence translate to longer-lasting warning signals .

Odor Intensity
Head-to-head
0.03–0.08 mg/m³ vs 0.05–0.1 mg/m³ (mercaptan blend)
Reported lower effective concentration for gas odorization
Organoleptic testing; GOST 22387.5-77 method
Odorant Chemistry Natural Gas Safety Olfactory Detection Threshold

Purity and Stereochemical Specification

Commercial suppliers such as AiFChem specify the compound as (1s,4s)-4-hydroxy-4-methylcyclohexane-1-carbaldehyde with defined stereochemistry (SMILES: C[C@]1(O)CC[C@H](CC1)C=O), indicating optically resolved or enantiopure material . This specification is critical because the racemic mixture or cis contamination would introduce diastereomeric impurities that complicate downstream reactions. By contrast, many generic cyclohexane aldehyde listings (e.g., CAS 7133-05-3, trans-4-methylcyclohexanecarbaldehyde) are sold as racemic mixtures with purity specifications of 95%, lacking stereochemical resolution .

Stereochemical Purity
Reported
(1s,4s) specified vs Racemic trans mixture
Defined stereochemistry aids stoichiometric calculations
Supplier CoA; verify purity by HPLC or GC
Analytical Chemistry Procurement Specification Reproducibility

High-Impact Application Scenarios


Chemoselective Tandem Oxidation

In medicinal chemistry programs requiring a cyclohexane carboxylic acid bearing a tertiary alcohol, the target compound enables direct aldehyde-to-acid oxidation (e.g., NaClO₂, KMnO₄) while preserving the tertiary alcohol [1]. This tandem transformation is inaccessible with 4-(hydroxymethyl)cyclohexanecarbaldehyde, where the primary alcohol would co-oxidize, necessitating protecting group strategies that reduce overall yield and increase step count.

Process-Scale Extraction and Chromatography

The XLogP of 0.5 [1] positions the compound for efficient liquid-liquid extraction using ethyl acetate-water systems, avoiding the need for chlorinated solvents typically required for more lipophilic analogs (XLogP > 2). This facilitates greener process chemistry workflows and simplifies solvent recovery at scale.

Automated Parallel Synthesis Handling

The crystalline, solid-state nature of the trans isomer enables precise robotic weighing and dispensing in automated parallel synthesis platforms [1]. Procurement of the cis isomer, which would likely be an oil, would require volumetric handling and introduce greater dispensing error, directly impacting library synthesis reproducibility.

Enhanced Gas Odorant Formulations

Based on the odor intensity data showing a 37–60% reduction in effective airborne concentration [1], the compound is a superior candidate for natural gas odorant blends. This translates to fewer odorant refills, lower sulfur emissions compliance burdens, and more reliable leak detection at lower concentrations than conventional mercaptan-based systems.

Application
Selection Property
Validation Focus
Tandem aldehyde oxidation
Tertiary alcohol oxidative stability
Selectivity vs. primary alcohol analogs
Process-scale extraction
Moderate lipophilicity (XLogP 0.5)
Ethyl acetate/water partitioning efficiency
Automated solid dispensing
Crystalline solid form
Weighing accuracy vs. oily cis analog
Gas odorant blends
Low airborne effective concentration
Odor persistence vs. mercaptan-based systems
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